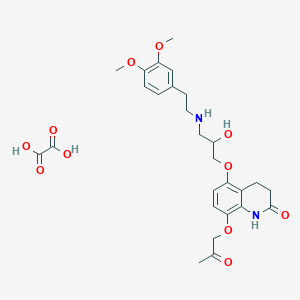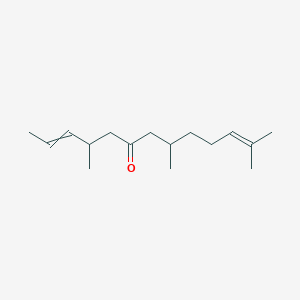![molecular formula C13H18OS B14498985 (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol CAS No. 63823-55-2](/img/structure/B14498985.png)
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a phenylsulfanyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylthiomethyl chloride.
Formation of the Intermediate: The reaction between cyclohexanone and phenylthiomethyl chloride in the presence of a base such as sodium hydride forms the intermediate (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further reduced to modify the cyclohexane ring or the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone.
Reduction: Various reduced forms of the cyclohexane ring or phenylsulfanyl group.
Substitution: Compounds with different functional groups replacing the phenylsulfanyl group.
Applications De Recherche Scientifique
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexane: Lacks the hydroxyl group, making it less polar.
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexanol: Similar structure but with different stereochemistry.
Uniqueness
(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylsulfanyl group and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63823-55-2 |
|---|---|
Formule moléculaire |
C13H18OS |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
(1R,2R)-2-(phenylsulfanylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h1-3,7-8,11,13-14H,4-6,9-10H2/t11-,13+/m0/s1 |
Clé InChI |
FUSDVEAXBWKARR-WCQYABFASA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)CSC2=CC=CC=C2)O |
SMILES canonique |
C1CCC(C(C1)CSC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)

![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)
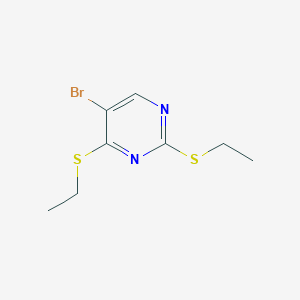
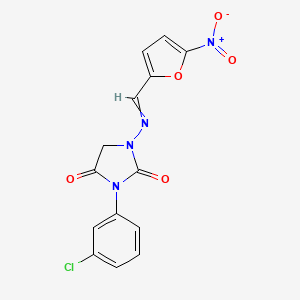
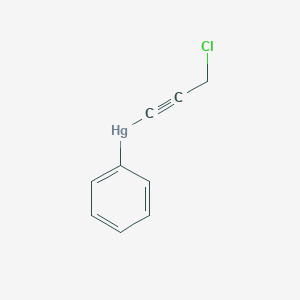

![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)

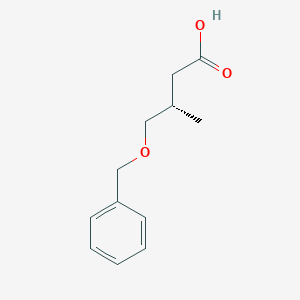
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
